O-Ethylhydroxylamine hydrochloride

説明

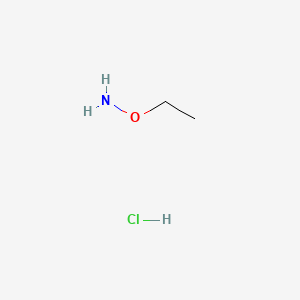

O-Ethylhydroxylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H8ClNO and its molecular weight is 97.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It’s worth noting that the compound is used in the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . This suggests that it may interact with these groups in its target molecules, leading to changes in their structure and function.

Action Environment

It’s worth noting that the compound is soluble in water , which suggests that its action may be influenced by the aqueous environment within cells and tissues.

生物活性

O-Ethylhydroxylamine hydrochloride (CAS: 3332-29-4) is an organic compound that has garnered attention for its diverse biological applications, particularly in analytical chemistry and medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

This compound is a derivative of hydroxylamine, characterized by the presence of an ethyl group. The compound can be synthesized through various methods, including the reaction of hydroxylamine hydrochloride with ethyl iodide in the presence of a base such as sodium carbonate or potassium bicarbonate in non-reactive solvents like water or dichloromethane . The general reaction scheme can be summarized as follows:

This synthesis method allows for high yields and purity, making it suitable for further applications in biological systems.

1. Analytical Applications

This compound is primarily used as a derivatization reagent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex carbohydrates and steroid hormones. Its ability to form stable oximes with carbonyl compounds enhances the detection sensitivity and specificity in analytical methods .

Table 1: Comparison of Derivatization Agents

| Derivatization Agent | Application Area | Sensitivity | Notes |

|---|---|---|---|

| O-Ethylhydroxylamine | Steroid hormones | High | Effective for GC-MS |

| Cyanoacetohydrazide | Steroid hormones | Moderate | Used for comparative analysis |

2. Biological Implications

Research indicates that O-ethylhydroxylamine can influence biological pathways related to oxidative stress and cellular signaling. For instance, it has been shown to modulate the activity of certain enzymes involved in oxidative metabolism, potentially impacting conditions such as oxidative stress-related diseases .

In a study examining its effects on steroid hormone quantification, O-ethylhydroxylamine demonstrated improved sensitivity compared to traditional methods, allowing for more accurate assessments in clinical samples .

Case Study 1: Hormonal Analysis

A recent study utilized this compound to derivatize steroid hormones in human saliva. The results indicated that this method significantly increased the detection limits for several hormones, including testosterone and cortisol, compared to other derivatization strategies .

Table 2: Hormone Concentration Analysis Using O-Ethylhydroxylamine

| Hormone | Concentration (ng/mL) Before Derivatization | Concentration (ng/mL) After Derivatization |

|---|---|---|

| Testosterone | 12 ± 2 | 16 ± 3 |

| Cortisol | 4.2 ± 0.8 | 5.5 ± 1.0 |

Case Study 2: Oxime Formation

Another investigation focused on the use of O-ethylhydroxylamine in forming oximes from various aldehydes and ketones, assessing its efficiency as a derivatizing agent. The study found that the compound effectively improved the yield of oxime formation under optimized conditions, highlighting its utility in organic synthesis and analytical applications .

科学的研究の応用

Organic Synthesis

O-Ethylhydroxylamine hydrochloride serves as a crucial reagent in the synthesis of hydroxylamine derivatives. These derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. The compound's ability to form stable oximes makes it particularly valuable in organic reactions.

Key Reactions:

- Formation of Oximes : The reaction of carbonyl compounds with this compound yields oximes, which can be further transformed into various functional groups.

- Synthesis of Biflorin Derivatives : Preliminary studies suggest its potential use in synthesizing biflorin derivatives, although more research is needed to confirm this application .

Analytical Chemistry

In analytical chemistry, this compound is primarily used as a derivatizing agent for carbonyl compounds. By converting carbonyls into oximes, it enhances the sensitivity and selectivity of detection methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- Detection of α-Hydroxycarbonyl Compounds : The compound reacts specifically with α-hydroxycarbonyl compounds, facilitating their identification and quantification .

- Chromatographic Techniques : It is utilized in the analysis of carbohydrates and other complex organic mixtures through chromatographic methods .

Pharmaceutical Development

This compound has shown potential in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter levels suggests it could offer therapeutic benefits for conditions such as depression and anxiety.

Case Study:

A study involving rats demonstrated that derivatives synthesized from this compound exhibited pharmacological effects comparable to established treatments at lower dosages, indicating its potential as a drug candidate .

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent during polymerization processes. This role helps control the molecular weight of polymers and enhances their properties.

Benefits:

- Molecular Weight Control : By regulating the polymerization process, it allows for the production of polymers with desired characteristics.

- Improved Polymer Properties : The incorporation of hydroxylamine derivatives can enhance thermal stability and mechanical strength .

Environmental Applications

Research is ongoing into the use of this compound for environmental applications, particularly in wastewater treatment. Its ability to complex with heavy metals may facilitate their removal from contaminated water sources.

Potential Uses:

- Heavy Metal Removal : Preliminary studies indicate that this compound can effectively bind heavy metals, aiding in their extraction from wastewater .

特性

IUPAC Name |

O-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCOKIYARRTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062982 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-29-4 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is ethoxyamine hydrochloride used in analytical chemistry?

A1: Ethoxyamine hydrochloride is primarily used as a derivatizing agent in analytical techniques like high-performance liquid chromatography (HPLC) [, , ]. It reacts with carbonyl compounds, such as formaldehyde, to form stable derivatives that are more readily detectable []. This approach enhances the sensitivity and selectivity of analytical methods, especially when dealing with trace amounts of analytes in complex matrices like beer [] or biological samples [].

Q2: Can you elaborate on the reaction mechanism of ethoxyamine hydrochloride with carbonyl compounds?

A2: Ethoxyamine hydrochloride reacts with carbonyl compounds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the ethoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of water then yields the stable oxime derivative.

Q3: What are the advantages of using ethoxyamine hydrochloride over other derivatizing agents?

A3: Several advantages make ethoxyamine hydrochloride a preferred choice. First, the reaction with carbonyl compounds is generally rapid and efficient under mild conditions []. Second, the resulting oxime derivatives exhibit high solubility in common HPLC mobile phases, eliminating the need for time-consuming extraction steps []. This simplifies the analytical workflow and reduces the potential for analyte loss.

Q4: Are there any studies exploring the biological activity of ethoxyamine hydrochloride?

A4: While primarily known for its analytical applications, research suggests that ethoxyamine hydrochloride may possess biological activity. One study demonstrated its potential to induce cardiovascular malformations in zebrafish embryos, mirroring similar teratogenic effects observed in rats []. This highlights the compound's potential as a tool for studying developmental toxicology and screening for drug-induced teratogenicity.

Q5: What is the significance of being able to differentiate between dexamethasone and betamethasone in bovine feces?

A5: A study successfully utilized ethoxyamine hydrochloride to differentiate between dexamethasone and betamethasone in bovine feces using HPLC coupled with tandem mass spectrometry []. This is significant because both corticosteroids, while structurally similar, have different regulatory statuses in food production. The ability to distinguish between them is crucial for monitoring illegal drug use in livestock and ensuring food safety.

Q6: Has the synthesis of ethoxyamine hydrochloride been investigated?

A6: Yes, researchers have explored different synthetic routes for ethoxyamine hydrochloride. One study outlines a three-step process starting from hydroxylamine hydrochloride, converting it to acetoxime, followed by alkylation and hydrolysis to yield the desired product []. Optimization of reaction conditions, such as temperature and catalyst use, resulted in improved yields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。